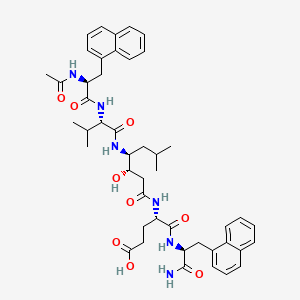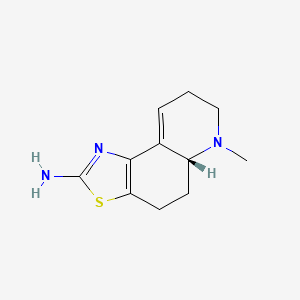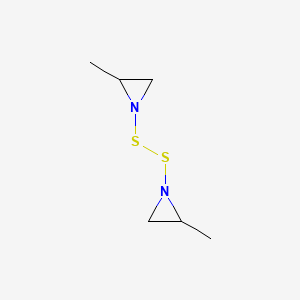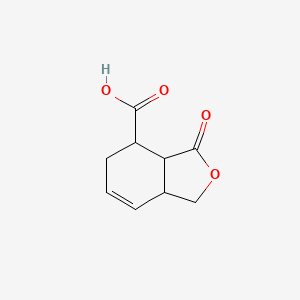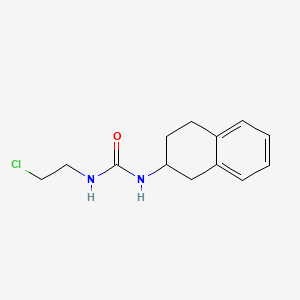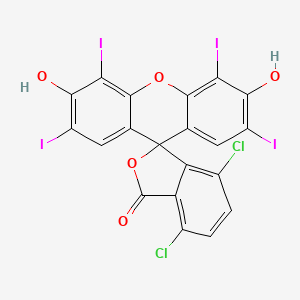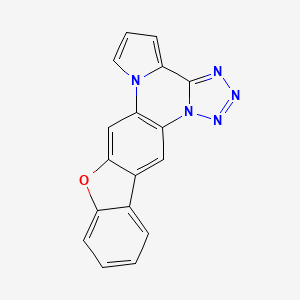
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the acridine ring.
Alkylation: Addition of the dimethylamino group to the propyl chain.
Amination: Attachment of the propylamino group to the acridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group or other functional groups.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA, making them useful in genetic and molecular biology studies.
Medicine
Medically, acridine compounds have been investigated for their potential as antitumor agents, antimicrobial agents, and in photodynamic therapy.
Industry
Industrially, such compounds may be used in the development of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine likely involves interaction with biological macromolecules such as DNA. The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is a common mechanism for antitumor activity.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An antitumor agent that intercalates into DNA.
Uniqueness
4,5-Dimethyl-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
属性
CAS 编号 |
176915-35-8 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-(4,5-dimethyl-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O2/c1-13-7-5-8-15-18(13)22-19-14(2)9-10-16(24(25)26)17(19)20(15)21-11-6-12-23(3)4/h5,7-10H,6,11-12H2,1-4H3,(H,21,22) |
InChI 键 |
QBJNJPAZWDZISN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


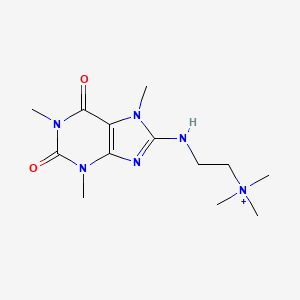
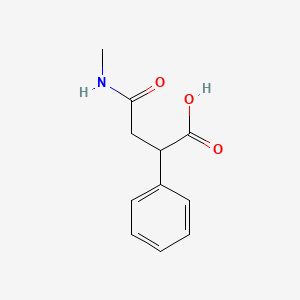

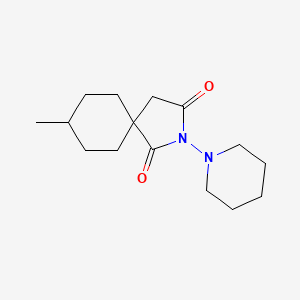
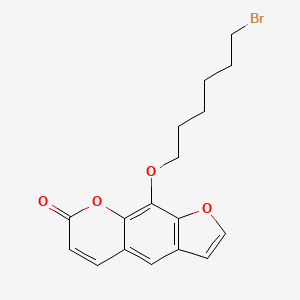
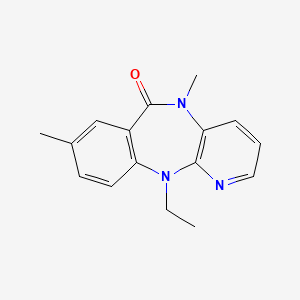
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
